10-Undecenehydroxamic Acid: A Comprehensive Technical Guide
10-Undecenehydroxamic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Undecenehydroxamic acid, a derivative of the naturally occurring 10-undecenoic acid (undecylenic acid), is a molecule of significant interest due to its potent antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the fundamental properties of 10-undecenehydroxamic acid, including its chemical structure, physical characteristics, and biological activities. Detailed experimental protocols for its synthesis, characterization, and evaluation of its biological functions are presented. Furthermore, this guide illustrates key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Introduction
Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-NH-OH. They are known for their ability to chelate metal ions, a property that underpins many of their biological activities. 10-Undecenehydroxamic acid combines the long aliphatic chain of undecylenic acid, known for its fungistatic properties, with a hydroxamic acid moiety. This combination results in a molecule with enhanced antimicrobial efficacy, primarily attributed to its ability to sequester essential iron from microorganisms.[1][2] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the fundamental properties and potential applications of 10-undecenehydroxamic acid.
Fundamental Properties
Chemical and Physical Properties
While specific experimental data for 10-undecenehydroxamic acid is not extensively reported in the literature, its properties can be inferred from its structure and comparison with its parent compound, 10-undecenoic acid.
| Property | 10-Undecenehydroxamic Acid (Predicted/Inferred) | 10-Undecenoic Acid (Experimental) |
| IUPAC Name | N-hydroxyundec-10-enamide | Undec-10-enoic acid[3] |
| CAS Number | Not available | 112-38-9[4] |
| Molecular Formula | C₁₁H₂₁NO₂ | C₁₁H₂₀O₂[4] |
| Molecular Weight | 199.29 g/mol | 184.28 g/mol [4] |
| Melting Point | Not available | 23-25 °C[5] |
| Boiling Point | Not available | 137 °C at 2 mmHg[5] |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in water. | Soluble in alcohol, chloroform, ether. Insoluble in water.[2][5][6][7] |
Spectroscopic Data
Biological Activities and Mechanism of Action
Antimicrobial and Antifungal Activity
10-Undecenehydroxamic acid exhibits potent antimicrobial and antifungal activity, reportedly more effective than its precursor, 10-undecenoic acid.[12] This enhanced activity is primarily attributed to its iron-chelating ability.
Mechanism of Action: Iron Chelation
Iron is an essential nutrient for the growth and proliferation of most microorganisms. It is a critical cofactor for many enzymes involved in cellular respiration, DNA synthesis, and other vital metabolic processes. 10-Undecenehydroxamic acid acts as a siderophore, a small, high-affinity iron-chelating compound. By sequestering ferric iron (Fe³⁺) from the environment, it deprives microorganisms of this essential nutrient, leading to the inhibition of growth and eventual cell death.[2]
Caption: Iron chelation by 10-undecenehydroxamic acid.
Potential as a Histone Deacetylase (HDAC) Inhibitor
Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors.[13][14][15] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The hydroxamic acid moiety of these inhibitors chelates the zinc ion in the active site of HDACs, leading to their inhibition.
While there is no specific data on the HDAC inhibitory activity of 10-undecenehydroxamic acid in the reviewed literature, its chemical structure suggests it has the potential to act as an HDAC inhibitor. Further experimental validation is required to determine its potency and selectivity against different HDAC isoforms.
Caption: HDAC inhibition by hydroxamic acids.
Experimental Protocols
Synthesis of 10-Undecenehydroxamic Acid
The synthesis of 10-undecenehydroxamic acid can be achieved through the reaction of an activated form of 10-undecenoic acid with hydroxylamine. A common method involves the conversion of the carboxylic acid to an acid chloride followed by reaction with hydroxylamine hydrochloride in the presence of a base.
Materials:
-
10-Undecenoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of 10-Undecenoic Acid:
-
Dissolve 10-undecenoic acid in anhydrous DCM.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 10-undecenoyl chloride.
-
-
Formation of Hydroxamic Acid:
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) in methanol.
-
Cool the solution to 0 °C and slowly add a solution of NaOH or KOH (1.5 equivalents) in methanol.
-
Stir the mixture at 0 °C for 30 minutes to generate free hydroxylamine.
-
Slowly add the crude 10-undecenoyl chloride (dissolved in a minimal amount of anhydrous DCM) to the hydroxylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: The purified 10-undecenehydroxamic acid should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
FTIR spectroscopy: To identify the characteristic functional groups (C=O, N-H, O-H).
-
Mass spectrometry: To determine the molecular weight.
-
Melting point analysis: To assess purity.
Caption: General synthesis workflow for 10-undecenehydroxamic acid.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
10-Undecenehydroxamic acid stock solution (e.g., in DMSO)
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans, A. niger)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare Inoculum:
-
Grow the microbial culture to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the 10-undecenehydroxamic acid stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determine MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro HDAC Inhibition Assay
The inhibitory activity of 10-undecenehydroxamic acid against specific HDAC isoforms can be determined using commercially available kits or by developing an in-house assay. A common method involves a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
10-Undecenehydroxamic acid stock solution (in DMSO)
-
Known HDAC inhibitor as a positive control (e.g., Trichostatin A, SAHA)
-
Black 96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the HDAC enzyme and fluorogenic substrate in HDAC assay buffer to the desired working concentrations.
-
Prepare serial dilutions of 10-undecenehydroxamic acid and the positive control in the assay buffer.
-
-
Enzyme Reaction:
-
To the wells of a black 96-well plate, add the HDAC enzyme solution.
-
Add the different concentrations of 10-undecenehydroxamic acid or the positive control. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Development and Measurement:
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16][17]
-
Signaling Pathways
Impact of Iron Chelation on Microbial Signaling
Iron deprivation induced by 10-undecenehydroxamic acid can have profound effects on various microbial signaling pathways. Microorganisms have evolved sophisticated systems to sense and respond to iron limitation. These responses often involve the upregulation of iron acquisition systems and the downregulation of iron-utilizing pathways to conserve this essential nutrient. Key regulatory proteins, such as the Ferric Uptake Regulator (Fur) in bacteria, play a central role in this process.[18][19]
Caption: Effect of iron chelation on the Fur regulatory network in bacteria.
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors can modulate a wide array of signaling pathways involved in cell proliferation, differentiation, apoptosis, and angiogenesis. By altering the acetylation status of both histone and non-histone proteins, HDAC inhibitors can influence the expression and activity of key signaling molecules. Some of the major pathways affected include the PI3K/Akt, MAPK, and p53 pathways.[1][14][15]
Caption: Overview of major signaling pathways affected by HDAC inhibitors.
Conclusion
10-Undecenehydroxamic acid is a promising molecule with significant antimicrobial and antifungal properties, primarily driven by its iron-chelating mechanism. Its structural similarity to known HDAC inhibitors also suggests potential applications in oncology and other areas where HDACs are implicated. This technical guide provides a foundational understanding of its properties and the experimental approaches required for its further investigation. Future research should focus on obtaining detailed quantitative data on its biological activities, including a comprehensive profile of its MIC values against a broad range of pathogens and its IC₅₀ values against various HDAC isoforms. Such data will be crucial for elucidating its full therapeutic potential and advancing its development as a novel therapeutic agent.
References
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- 4. 10-Undecenoic acid 98 112-38-9 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
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- 8. 10-Undecenoic acid, TMS derivative [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
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- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 14. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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